molecular formula C14H18N2O6P2 B13542099 [2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid

[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid

Cat. No.: B13542099
M. Wt: 372.25 g/mol
InChI Key: QXZWWMKSDTTYGA-UHFFFAOYSA-N
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Description

[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid is a chemical compound with significant potential in various scientific research fields It is known for its unique structure, which includes two phosphonic acid groups attached to a phenyl ring through an aminoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid typically involves the reaction of 2-aminophenylphosphonic acid with 2-bromoethylamine, followed by further functionalization to introduce the second phosphonic acid group. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like palladium on carbon. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and substituted phenyl compounds

Scientific Research Applications

[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.

    Biology: The compound has potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and osteoporosis.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid: This compound is unique due to its dual phosphonic acid groups and aminoethyl linkage.

    [2-({2-[(2-Carboxyphenyl)amino]ethyl}amino)phenyl]phosphonic acid: Similar structure but with a carboxylic acid group instead of a phosphonic acid group.

    [2-({2-[(2-Hydroxyphenyl)amino]ethyl}amino)phenyl]phosphonic acid: Contains a hydroxyl group instead of a phosphonic acid group.

Uniqueness

The uniqueness of this compound lies in its dual phosphonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C14H18N2O6P2

Molecular Weight

372.25 g/mol

IUPAC Name

[2-[2-(2-phosphonoanilino)ethylamino]phenyl]phosphonic acid

InChI

InChI=1S/C14H18N2O6P2/c17-23(18,19)13-7-3-1-5-11(13)15-9-10-16-12-6-2-4-8-14(12)24(20,21)22/h1-8,15-16H,9-10H2,(H2,17,18,19)(H2,20,21,22)

InChI Key

QXZWWMKSDTTYGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCCNC2=CC=CC=C2P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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